3,5,5-Trimethylhexanoic acid

Synthetic lubricants Polyol esters Refrigeration oils

Choose 3,5,5-trimethylhexanoic acid (CAS 3302-10-1) over generic isononanoic acid blends to eliminate performance variability. Its defined branched structure delivers superior low-temperature fluidity (pour point −40°C), oxidative stability, and PVC metal soap clarity unattainable with linear n-nonanoic acid or mixed C9 isomers. Insist on ≥98% purity with verified 3,5,5-trimethylhexanoic acid isomer content to ensure consistent esterification kinetics in polyol ester lubricants and thermal stability in coatings.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 3302-10-1
Cat. No. B010708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylhexanoic acid
CAS3302-10-1
SynonymsRARECHEM AL BE 0197; TIMTEC-BB SBB005782; 3,5,5-trimethyl-hexanoicaci; Hexanoic acid, 3,5,5-trimethyl-; 3,3,5-TRIMETHYLHEXANOIC ACID; 3,5,5-TRIMETHYLHEXANOIC ACID; TMHA; 3,5,5-Trimethlhexanoic acid
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CC(C)(C)C
InChIInChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)
InChIKeyOILUAKBAMVLXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1) Technical Baseline for Industrial Procurement and Formulation Selection


3,5,5-Trimethylhexanoic acid (CAS 3302-10-1), also known as isononanoic acid or tert-nonanoic acid, is a C9 branched-chain saturated fatty acid with the molecular formula C9H18O2 . Its structure features a hexanoic acid backbone with three methyl substituents, imparting a sterically hindered carboxyl group that differentiates it from linear and less-branched C9 analogs . The compound is a colorless to pale yellow liquid at ambient temperature with a density of approximately 0.919 g/cm³, boiling point of ~253–255°C, and a dynamic viscosity of 10–12 mPa·s at 20°C [1]. Industrial applications center on metal carboxylate synthesis for PVC heat stabilization, polyol ester lubricant base stocks for refrigeration and aviation systems, alkyd resin modification for coatings, and corrosion inhibitor formulations .

Why Generic C9 Acid Substitution Fails: Structural Differentiation of 3,5,5-Trimethylhexanoic Acid


Substituting 3,5,5-trimethylhexanoic acid with generic isononanoic acid blends or alternative branched C9 acids without verifying isomer distribution introduces substantial performance variability. Technical-grade isononanoic acid is not a single compound but a mixture of isomeric branched C9 acids; depending on the production route, the mixture may contain over 90% 3,5,5-trimethylhexanoic acid or alternatively 2,2,4,4-tetramethylpentanoic acid as the predominant component [1]. These isomers exhibit distinct steric profiles and carboxyl accessibility, which directly affect metal soap compatibility, ester viscosity index, and thermal decomposition kinetics in stabilizer applications [2]. Furthermore, linear C9 acids such as n-nonanoic acid (pelargonic acid) lack the tertiary branching that confers oxidative stability and low-temperature fluidity advantages [3]. The quantitative evidence presented in Section 3 establishes that 3,5,5-trimethylhexanoic acid confers specific performance attributes—particularly in polyol ester lubricant low-temperature properties and PVC metal soap clarity—that are not replicable by alternative branched or linear C9 acids [4].

Quantitative Performance Differentiation of 3,5,5-Trimethylhexanoic Acid Against Structural Analogs


Pour Point and Low-Temperature Fluidity Advantage of 3,5,5-Trimethylhexanoic Acid-Derived Polyol Esters

In polyol ester lubricant base stocks, the incorporation of 3,5,5-trimethylhexanoic acid as a branched acid component enables low-temperature fluidity that exceeds alternative formulations. A pentaerythritol ester synthesized from a 5:5 mass ratio mixed acid of 2-ethylhexanoic acid and 3,5,5-trimethylhexanoic acid exhibits a pour point of −40°C alongside a kinematic viscosity of 66.7 mm²/s at 40°C and a viscosity index of 92 [1]. The specific methyl branching pattern of 3,5,5-trimethylhexanoic acid disrupts crystalline packing in the ester, directly contributing to this low pour point performance [2].

Synthetic lubricants Polyol esters Refrigeration oils

Oxidative Stability Superiority of 3,5,5-Trimethylhexanoic Acid Relative to Azelaic Acid

3,5,5-Trimethylhexanoic acid demonstrates oxidative stability that exceeds that of azelaic acid (nonanedioic acid, a linear C9 dicarboxylic acid), an attribute attributed to its tertiary branched structure which reduces susceptibility to radical-initiated degradation pathways [1]. While azelaic acid is widely used in ester lubricants and plasticizers, its linear structure and terminal carboxyl groups render it more vulnerable to thermal-oxidative chain scission compared to the sterically hindered mono-carboxyl of 3,5,5-trimethylhexanoic acid .

Oxidative stability Lubricant additives Metalworking fluids

PVC Thermal Stabilization Efficacy: Calcium/Zinc 3,5,5-Trimethylhexanoate Versus Stearate Systems

Metal salts of 3,5,5-trimethylhexanoic acid serve as effective PVC heat stabilizers, with performance attributes that differentiate them from conventional linear fatty acid salts. US Patent US3730943 establishes that calcium and zinc salts of neodecanoic acid—a structurally analogous branched C10 acid—can replace stearic acid salts with 'vast improvement in both clarity and water blush' in PVC formulations [1]. The branched structure of 3,5,5-trimethylhexanoic acid confers analogous compatibility advantages over linear stearates by reducing metal soap crystallinity and enhancing dispersion within the PVC matrix .

PVC stabilization Metal carboxylates Food packaging

Procurement-Relevant Application Scenarios for 3,5,5-Trimethylhexanoic Acid Based on Verified Performance Evidence


Polyol Ester Synthetic Lubricants for Refrigeration and Aviation Systems

3,5,5-Trimethylhexanoic acid is a critical building block for polyol ester lubricant base stocks, particularly in refrigeration compressor oils requiring compatibility with non-ozone-depleting HFC and low-GWP HFO refrigerants. The acid's branched structure confers both stability and miscibility with modern refrigerant gases . The quantitative evidence in Section 3 demonstrates that a pentaerythritol ester incorporating 3,5,5-trimethylhexanoic acid achieves a pour point of −40°C and a viscosity index of 92, making it suitable for low-temperature refrigeration applications [1]. Procurement for this application should prioritize high-purity material (≥99%) with verified 3,5,5-trimethylhexanoic acid isomer content to ensure consistent esterification kinetics and final lubricant performance.

Metal Carboxylate Synthesis for High-Clarity PVC Heat Stabilizers

Metal salts of 3,5,5-trimethylhexanoic acid—including calcium, zinc, barium, and cadmium salts—function as primary heat stabilizers in PVC processing. The branched structure enhances compatibility with the PVC matrix compared to linear stearate salts, delivering improved film clarity and reduced water blush in transparent applications such as food packaging films and medical tubing . As documented in Section 3, branched C9/C10 carboxylates enable 'vast improvement' in both clarity and water blush over stearate-based stabilizer systems [1]. Formulators should consider this acid when clarity specifications exceed those achievable with conventional linear fatty acid stabilizers.

Alkyd Resin Modification for High-Performance Coatings and Stoving Enamels

3,5,5-Trimethylhexanoic acid serves as a monomer and chain modifier in alkyd resin synthesis for stoving enamels and two-component polyurethane coatings . The acid's branched structure introduces free volume into the polymer matrix, enhancing flexibility and reducing yellowing tendency relative to linear fatty acid modifiers. The oxidative stability advantage over azelaic acid documented in Section 3 translates to improved coating durability and color retention under thermal curing conditions [1]. This application is particularly relevant for industrial coatings requiring high-gloss retention and resistance to thermal yellowing during bake cycles.

Corrosion Inhibitors in Metalworking Fluids and Industrial Coolants

3,5,5-Trimethylhexanoic acid functions as a corrosion inhibitor in water-miscible metalworking fluids, coolants, and industrial lubricant formulations . Its branched hydrophobic tail provides effective surface adsorption on metal substrates while maintaining sufficient water dispersibility for aqueous fluid systems. The oxidative stability advantage over azelaic acid (Section 3) supports extended fluid service life in recirculating coolant systems where thermal-oxidative degradation limits sump life [1].

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